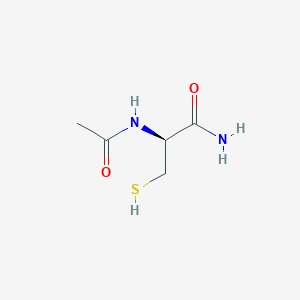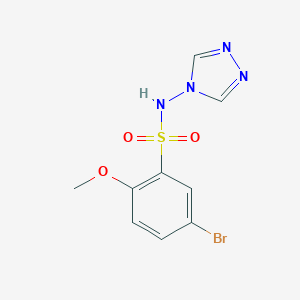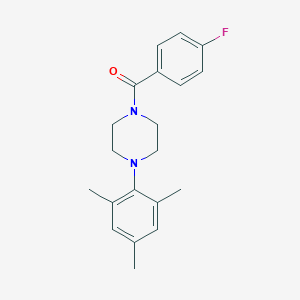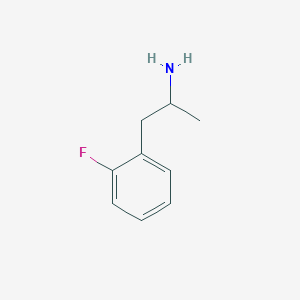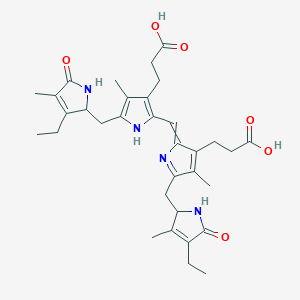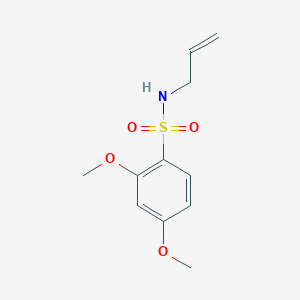
N-allyl-2,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2,4-dimethoxybenzenesulfonamide, also known as ADSB-N, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADSB-N is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Wirkmechanismus
The mechanism of action of N-allyl-2,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-allyl-2,4-dimethoxybenzenesulfonamide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-allyl-2,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-allyl-2,4-dimethoxybenzenesulfonamide has been reported to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
N-allyl-2,4-dimethoxybenzenesulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. N-allyl-2,4-dimethoxybenzenesulfonamide has also been shown to inhibit tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, N-allyl-2,4-dimethoxybenzenesulfonamide has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-allyl-2,4-dimethoxybenzenesulfonamide has also been shown to inhibit the replication of HIV and HSV.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-allyl-2,4-dimethoxybenzenesulfonamide in lab experiments include its high purity and yield, as well as its wide range of biological activities. However, the limitations of using N-allyl-2,4-dimethoxybenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-allyl-2,4-dimethoxybenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic drugs. Another direction is to explore its potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-2,4-dimethoxybenzenesulfonamide and its potential as an antiviral agent.
Synthesemethoden
The synthesis of N-allyl-2,4-dimethoxybenzenesulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with allylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-allyl-2,4-dimethoxybenzenesulfonamide. This method has been reported to yield high purity and yield of N-allyl-2,4-dimethoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-2,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-allyl-2,4-dimethoxybenzenesulfonamide has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-allyl-2,4-dimethoxybenzenesulfonamide has been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
Produktname |
N-allyl-2,4-dimethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C11H15NO4S |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-4-7-12-17(13,14)11-6-5-9(15-2)8-10(11)16-3/h4-6,8,12H,1,7H2,2-3H3 |
InChI-Schlüssel |
MJMNZXSCPPDDMV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)
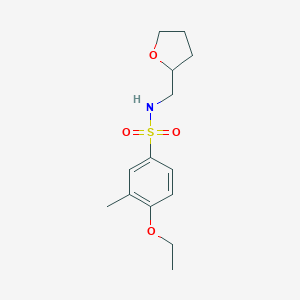
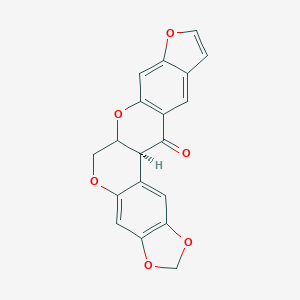
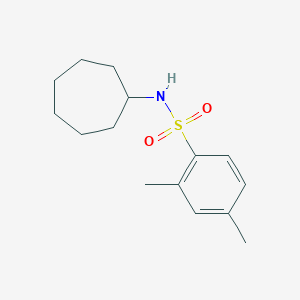

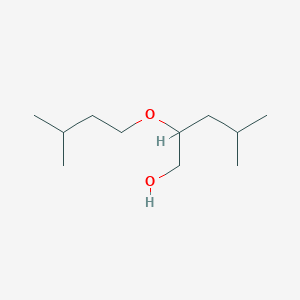
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)
